AMPA receptor modulator-4
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Overview
Description
AMPA receptor modulator-4 is a positive allosteric modulator of the AMPA receptor, which is a type of ionotropic glutamate receptor. This compound enhances the function of AMPA receptors by increasing the duration of the glutamate-induced inward current and slowing down the deactivation or desensitization rates of the AMPA ion channel . This compound is known for its ability to cross the blood-brain barrier and improve cognitive functions and working memory in animal models .
Preparation Methods
The synthesis of AMPA receptor modulator-4 involves the use of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide as the core structure . The synthetic route typically includes the following steps:
Formation of the benzothiadiazine ring: This involves the reaction of appropriate starting materials under specific conditions to form the benzothiadiazine ring.
Functionalization of the ring: Various functional groups are introduced to the benzothiadiazine ring to enhance its activity as an AMPA receptor modulator.
Purification and isolation: The final product is purified and isolated using techniques such as recrystallization, chromatography, and distillation.
Industrial production methods for this compound involve scaling up the synthetic route while ensuring the purity and yield of the final product. This may include optimizing reaction conditions, using high-throughput screening techniques, and employing advanced purification methods.
Chemical Reactions Analysis
AMPA receptor modulator-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiadiazine ring can undergo substitution reactions with halogens, alkyl groups, or aryl groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and tetrahydrofuran, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions include various substituted benzothiadiazine derivatives with enhanced or modified activity as AMPA receptor modulators.
Scientific Research Applications
AMPA receptor modulator-4 has a wide range of scientific research applications, including:
Cognitive enhancement: The compound has been shown to improve cognitive functions and working memory in animal models, making it a potential candidate for the treatment of cognitive impairments associated with neurodegenerative diseases.
Respiratory protection: Research has demonstrated that this compound can alleviate respiratory depression induced by various drugs, providing a potential therapeutic approach for managing drug-induced respiratory depression.
Mechanism of Action
AMPA receptor modulator-4 exerts its effects by binding to the AMPA receptor and enhancing its function. The compound increases the binding affinity of glutamate to the receptor and potentiates glutamate-evoked inward currents . This positive modulation of AMPA receptor function leads to increased synaptic transmission and plasticity, which are essential for cognitive processes such as learning and memory . The molecular targets involved in this mechanism include the GluA2 subunit of the AMPA receptor and various intracellular signaling pathways that regulate receptor trafficking and surface expression .
Comparison with Similar Compounds
AMPA receptor modulator-4 is part of a class of compounds known as positive allosteric modulators of AMPA receptors. Similar compounds include:
Aniracetam: A well-known AMPA receptor modulator that enhances cognitive function and memory.
CX-516: Another AMPA receptor modulator with potential cognitive-enhancing effects.
LY404187: A positive allosteric modulator of AMPA receptors with neuroprotective properties.
Compared to these compounds, this compound has shown unique properties such as the ability to cross the blood-brain barrier and improve working memory in animal models . Additionally, it has demonstrated potential therapeutic applications in respiratory protection, which is not commonly observed with other AMPA receptor modulators .
Properties
Molecular Formula |
C11H12ClFN2O2S |
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Molecular Weight |
290.74 g/mol |
IUPAC Name |
7-chloro-4-cyclopropyl-2-(fluoromethyl)-3H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C11H12ClFN2O2S/c12-8-1-4-10-11(5-8)18(16,17)14(6-13)7-15(10)9-2-3-9/h1,4-5,9H,2-3,6-7H2 |
InChI Key |
BFEBOKZKRJKNTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CN(S(=O)(=O)C3=C2C=CC(=C3)Cl)CF |
Origin of Product |
United States |
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